Oleandomycin Phosphate
Description
See also: Oleandomycin (has active moiety); Troleandomycin (related).
Structure
2D Structure
Properties
IUPAC Name |
(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO12.H3O4P/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-5(2,3)4/h16-31,34,37-39H,12-15H2,1-11H3;(H3,1,2,3,4)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPCJGKQKFMBEI-UOBLTHIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64NO16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7060-74-4 | |
| Record name | Oleandomycin phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7060-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleandomycin phosphate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleandomycin phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEANDOMYCIN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8681H0C27P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Oleandomycin from Streptomyces antibioticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleandomycin, a macrolide antibiotic discovered in 1954, is a secondary metabolite produced by the bacterium Streptomyces antibioticus. This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of oleandomycin. It includes detailed experimental protocols for the fermentation of S. antibioticus, as well as the extraction, purification, and physicochemical analysis of the compound. Quantitative data on its production and antimicrobial activity are presented in structured tables for clarity. Furthermore, this guide features visualizations of the key pathways and workflows, rendered using Graphviz, to facilitate a deeper understanding of the underlying processes for researchers and professionals in the field of drug development.
Introduction
The mid-20th century was a golden era for antibiotic discovery, with soil-dwelling actinomycetes proving to be a particularly rich source of novel antimicrobial compounds. In 1954, a team of researchers, Sobin, English, and Celmer, first isolated oleandomycin from a strain of Streptomyces antibioticus.[1] This discovery added a new member to the growing class of macrolide antibiotics, which are characterized by a large macrocyclic lactone ring.
Oleandomycin exhibits a spectrum of activity primarily against Gram-positive bacteria, including Staphylococcus and Enterococcus species.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the translation process.[1] While structurally similar to erythromycin, oleandomycin is generally considered to be a weaker antibiotic.[1]
This guide serves as a comprehensive technical resource for scientists and researchers interested in the discovery and development of oleandomycin and other natural product-based therapeutics. It provides detailed methodologies for the key experimental procedures, from fermentation to characterization, and presents critical quantitative data in an accessible format.
Physicochemical Properties of Oleandomycin
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. Key properties of oleandomycin are summarized in the table below.
| Property | Value |
| Molecular Formula | C35H61NO12 |
| Molecular Weight | 687.86 g/mol |
| Appearance | White, amorphous powder |
| Melting Point | 134-135 °C |
| Solubility | Freely soluble in methanol, ethanol, butanol, and acetone. Practically insoluble in hexane, carbon tetrachloride, and dibutyl ether. Soluble in dilute acids. |
| pKa | 8.84 |
| Optical Rotation | -54° (c=1, methanol) |
Experimental Protocols
Fermentation of Streptomyces antibioticus
The production of oleandomycin is achieved through the submerged fermentation of Streptomyces antibioticus. Two types of media have been reported to support its production: a complex soybean-corn medium and a chemically defined medium.
3.1.1. Soybean-Corn Medium
A rich medium containing soybean meal and corn products has been used for the cultivation of S. antibioticus and oleandomycin production.[2] While the exact composition can vary, these complex media provide a rich source of carbon, nitrogen, and essential nutrients for bacterial growth and secondary metabolite synthesis.
3.1.2. Chemically Defined Medium
For more controlled studies of oleandomycin biosynthesis, a chemically defined medium has been developed.[3] This medium allows for the investigation of the specific nutritional requirements for antibiotic production.
-
Carbon Source: Fructose has been identified as a carbon source that supports high titers of oleandomycin.[3]
-
Nitrogen Source: Aspartic acid is an effective nitrogen source for oleandomycin biosynthesis.[3]
-
Precursor Stimulation: The addition of propionate, a precursor for the macrolide lactone ring, has been shown to stimulate oleandomycin biosynthesis.[3]
-
Repression: Glucose has been observed to repress oleandomycin biosynthesis.[3]
3.1.3. Fermentation Parameters
To achieve optimal yields, the fermentation process requires careful control of various physical and chemical parameters.
-
Temperature: The optimal temperature for the growth of Streptomyces species and antibiotic production is typically in the range of 28-30°C.
-
pH: Maintaining a stable pH, usually around neutral (pH 7.0), is crucial for enzymatic activities and cell viability.
-
Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen for the aerobic metabolism of S. antibioticus and to ensure homogenous mixing of nutrients.
-
Fermentation Time: The production of oleandomycin is typically observed in the stationary phase of bacterial growth, with peak production occurring between 80 and 170 hours of cultivation.[2]
Extraction and Purification of Oleandomycin
Following fermentation, oleandomycin must be extracted from the fermentation broth and purified to isolate the active compound.
3.2.1. Extraction
-
Broth Filtration: The first step involves the separation of the mycelial biomass from the liquid culture medium (broth) by filtration or centrifugation.
-
Solvent Extraction: The clarified broth is then subjected to solvent extraction. Butyl acetate is a commonly used solvent for this purpose.[4] The pH of the aqueous phase may be adjusted to optimize the partitioning of oleandomycin into the organic solvent.
3.2.2. Purification
A multi-step purification process is typically required to achieve high-purity oleandomycin.
-
Solid-Phase Extraction (SPE): The crude extract can be further purified using solid-phase extraction. Cation exchange cartridges are suitable for this purpose, as oleandomycin is a basic compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of oleandomycin. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer solution.
Characterization of Oleandomycin
The identity and purity of the isolated oleandomycin are confirmed through various analytical techniques.
3.3.1. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of oleandomycin. The protonated molecule ([M+H]+) is observed at an m/z of 688.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for elucidating the chemical structure of oleandomycin. All signals in the 1H and 13C NMR spectra of oleandomycin have been determined using two-dimensional methods.[5]
Quantitative Data
Oleandomycin Production Yield
Antimicrobial Activity
The antimicrobial activity of oleandomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 0.3 - 3 |
| Enterococcus faecalis | Similar to S. aureus |
| Bacillus subtilis | Similar to S. aureus |
Visualizations
Oleandomycin Discovery Workflow
Caption: A flowchart illustrating the key stages in the discovery of oleandomycin.
Oleandomycin Biosynthetic Pathway
Caption: A simplified diagram of the oleandomycin biosynthetic pathway.
Conclusion
The discovery of oleandomycin from Streptomyces antibioticus represents a significant contribution to the arsenal of antimicrobial agents. This technical guide has provided a detailed overview of the key scientific and technical aspects of this discovery, from the initial fermentation of the producing organism to the final characterization of the active compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working in the field of natural products. The continued study of oleandomycin and its biosynthesis can provide insights into the development of new and improved macrolide antibiotics.
References
- 1. Oleandomycin - Wikipedia [en.wikipedia.org]
- 2. [Oleandomycin content of mycelium and fermentation solution during cultivation of Streptomyces antibioticus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Distribution of oleandomycin between the native broth and butylacetate depending on the biosynthesis conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of 1H- or 13C NMR spectra of oleandomycin (OL), the esterolitic cleavage compound of OL and OL 2'-phosphate using two-dimensional methods in D2O solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oleandomycin Phosphate Biosynthesis Pathway and Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleandomycin, a 14-membered macrolide antibiotic produced by Streptomyces antibioticus, exhibits bacteriostatic activity against Gram-positive bacteria. Its unique chemical structure, featuring two deoxy sugar moieties, L-oleandrose and D-desosamine, and an epoxide ring, arises from a complex biosynthetic pathway encoded by a dedicated gene cluster. This technical guide provides a comprehensive overview of the oleandomycin phosphate biosynthesis pathway, the organization and function of the associated gene cluster, and detailed experimental protocols for its study. Quantitative data on enzyme kinetics and production titers are presented, and key pathways and experimental workflows are visualized using DOT language diagrams. This document serves as a core resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology.
Introduction
Oleandomycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its biosynthesis is a fascinating example of the intricate enzymatic machinery encoded within actinomycete biosynthetic gene clusters (BGCs). The oleandomycin BGC directs the synthesis of the polyketide backbone, its modification through oxidation and glycosylation, and the production of the deoxy sugar precursors. Understanding this pathway is crucial for efforts to engineer novel macrolide antibiotics with improved therapeutic properties.
The Oleandomycin Biosynthetic Gene Cluster
The oleandomycin gene cluster in Streptomyces antibioticus is a large contiguous region of DNA containing all the genes necessary for the biosynthesis of oleandomycin, as well as for self-resistance. The cluster encodes for a Type I polyketide synthase (PKS), tailoring enzymes, sugar biosynthesis enzymes, and transport proteins.
Table 1: Key Genes in the Oleandomycin Biosynthetic Gene Cluster
| Gene(s) | Encoded Protein(s) | Function |
| oleA1, oleA2, oleA3 | Polyketide Synthase (PKS) modules | Synthesis of the 14-membered macrolactone ring, 8,8a-deoxyoleandolide, from one acetyl-CoA and six methylmalonyl-CoA units.[2] |
| oleP | Cytochrome P450 monooxygenase | Catalyzes the epoxidation of the C8-C8a bond of the macrolactone ring.[3][4] |
| oleG1 | Glycosyltransferase | Transfers the D-desosamine moiety to the macrolactone ring.[1] |
| oleG2 | Glycosyltransferase | Transfers the L-oleandrose moiety to the macrolactone ring.[1] |
| oleY | S-adenosyl-L-methionine-dependent methyltransferase | Catalyzes the 3-O-methylation of L-olivose to form L-oleandrose after its attachment to the aglycone.[5] |
| oleS, oleE, oleNI, oleT | Sugar biosynthesis enzymes | Involved in the biosynthesis of dTDP-D-desosamine.[2] |
| oleW, oleV, oleL, oleU | Sugar biosynthesis enzymes | Involved in the biosynthesis of dTDP-L-oleandrose.[2] |
| oleI, oleD | Glycosyltransferases | Inactivate oleandomycin through glycosylation, conferring self-resistance to the producing organism.[6][7] |
| oleR | Glycosidase | Reactivates glycosylated oleandomycin outside the cell.[8] |
| oleB, oleC | ABC transporters | Export oleandomycin and its inactivated glycosylated form from the cell.[2] |
The Oleandomycin Biosynthesis Pathway
The biosynthesis of oleandomycin can be divided into three main stages: 1) formation of the macrolactone ring, 2) synthesis of the deoxy sugars, and 3) tailoring and assembly of the final molecule.
Macrolactone Ring Formation
The 14-membered macrolactone core of oleandomycin, 8,8a-deoxyoleandolide, is synthesized by a Type I PKS encoded by the oleA1, oleA2, and oleA3 genes. This enzymatic assembly line utilizes one molecule of acetyl-CoA as a starter unit and six molecules of methylmalonyl-CoA as extender units.[2]
Deoxy Sugar Biosynthesis
Oleandomycin contains two deoxy sugars, D-desosamine and L-oleandrose, which are synthesized from glucose-1-phosphate. The initial steps are common for both sugars, involving the conversion of glucose-1-phosphate to dTDP-D-glucose and then to dTDP-4-keto-6-deoxy-D-glucose, catalyzed by OleS and OleE, respectively.[2] From this common intermediate, dedicated sets of enzymes encoded by the oleNI and oleT genes lead to the formation of dTDP-D-desosamine, while enzymes encoded by the oleW, oleV, oleL, and oleU genes are responsible for the synthesis of dTDP-L-oleandrose.[2]
Tailoring and Assembly
The final steps in oleandomycin biosynthesis involve a series of tailoring reactions. The macrolactone ring, 8,8a-deoxyoleandolide, is first glycosylated with L-oleandrose by the glycosyltransferase OleG2.[1] The attached L-olivose is then methylated by the methyltransferase OleY to form L-oleandrose.[5] Subsequently, the second sugar, D-desosamine, is attached by the glycosyltransferase OleG1.[1] The final tailoring step is the epoxidation of the C8-C8a bond of the macrolactone ring, a reaction catalyzed by the cytochrome P450 monooxygenase OleP.[3][4] This epoxidation can occur on both the aglycone and the monoglycosylated intermediates.[4]
A key feature of oleandomycin biosynthesis is a "pro-drug" resistance mechanism. The cell inactivates the antibiotic intracellularly by glycosylation, catalyzed by OleI and OleD.[6][7] This inactive form is then exported by the ABC transporters OleB and OleC.[2] Extracellularly, the glycosidase OleR removes the inactivating glucose moiety, releasing the active antibiotic.[8]
Caption: Oleandomycin Biosynthesis Pathway.
Quantitative Data
Enzyme Kinetic Parameters
The kinetic parameters of several key enzymes in the oleandomycin pathway have been characterized, providing insights into their catalytic efficiency and substrate specificity.
Table 2: Kinetic Parameters of Oleandomycin Glycosyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| OleD | Oleandomycin | 50 | - | - | [7] |
| OleD | Lankamycin | 110 | 0.28 | 2.5 x 103 | [6] |
| OleD | UDP-Glucose | 230 | 0.28 | 1.2 x 103 | [6] |
| OleI | Oleandomycin | 25.4 ± 2.1 | 0.05 ± 0.001 | 2.0 x 103 | [7] |
| OleI | UDP-Glucose | 211.7 ± 15.6 | 0.05 ± 0.001 | 2.4 x 102 | [7] |
Oleandomycin Production Titers
The production of oleandomycin by S. antibioticus can be influenced by nutritional conditions. A chemically defined medium has been developed to optimize production.
Table 3: Effect of Carbon and Nitrogen Sources on Oleandomycin Production
| Carbon Source (1%) | Oleandomycin Titer (µg/mL) | Nitrogen Source (0.2%) | Oleandomycin Titer (µg/mL) | Reference |
| Fructose | 120 | Aspartic acid | 115 | [1] |
| Glucose | 15 | Glutamic acid | 90 | [1] |
| Sucrose | 85 | Alanine | 75 | [1] |
| Starch | 60 | Ammonium sulfate | 40 | [1] |
Note: Titers are approximate and can vary based on specific fermentation conditions.
Experimental Protocols
Gene Disruption in Streptomyces antibioticus via PCR-Targeting
This protocol describes a general method for creating targeted gene deletions in Streptomyces species, which can be adapted for the oleandomycin gene cluster.
References
- 1. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Analysis of OleY l-Oleandrosyl 3-O-Methyltransferase of the Oleandomycin Biosynthetic Pathway in Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. courses.washington.edu [courses.washington.edu]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Glycosylation of macrolide antibiotics. Purification and kinetic studies of a macrolide glycosyltransferase from Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Chemical structure and physical properties of oleandomycin phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and physical properties of oleandomycin phosphate, a macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Oleandomycin is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] It is structurally related to erythromycin and exists as a phosphate salt to enhance its stability and solubility.
Molecular Formula: C₃₅H₆₄NO₁₆P[1][3][4][5]
IUPAC Name: (3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;phosphoric acid[4]
CAS Number: 7060-74-4[1][3][4][5]
The structure of oleandomycin consists of a 14-membered lactone ring to which two deoxy sugars are attached: L-oleandrose and D-desosamine. The phosphate group is salified with the dimethylamino group of the desosamine sugar.
Physical and Chemical Properties
This compound is a white to off-white, amorphous powder.[6] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 785.86 g/mol | [1][3][5] |
| Appearance | White to off-white powder | [6] |
| pKa (Strongest Basic) | 9.0 (Predicted) | [2] |
| logP | 1.46 (Predicted) | [2] |
| Water Solubility | 0.407 mg/mL (Predicted) | [2] |
| Storage | 2°C - 8°C, protect from light | [5] |
Mechanism of Action
This compound is a bacteriostatic agent that functions by inhibiting protein synthesis in susceptible bacteria.[1] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation of peptidyl-tRNA, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[1][4][7]
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized standard procedures and may require optimization for specific laboratory conditions.
Determination of Melting Point (Capillary Method)
This protocol is based on the standard pharmacopeial capillary method for melting point determination.[8][9]
-
Sample Preparation: Finely powder the dry this compound sample. Introduce the powder into a capillary tube (0.8-1.2 mm internal diameter) and pack it to a height of 2.5-3.5 mm.[9]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus with a controlled heating ramp.
-
Measurement: Heat the apparatus to a temperature approximately 10°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.
Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[3][10][11]
-
Solution Preparation: Prepare a 1 mM solution of this compound in deionized water. Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH). A 0.15 M potassium chloride (KCl) solution should be used to maintain a constant ionic strength.[10][11]
-
Apparatus Calibration: Calibrate a pH meter with standard buffer solutions at pH 4, 7, and 10.[10]
-
Titration: Place a known volume of the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point of inflection on the curve.[10][11]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8).[12] The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Result Expression: The solubility is expressed in units such as mg/mL or µg/mL.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and physical properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug development. Accurate characterization of these fundamental properties is crucial for understanding the behavior and potential applications of this macrolide antibiotic.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. This compound | C35H64NO16P | CID 72492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7060-74-4 | AO59785 | Biosynth [biosynth.com]
- 6. Pharmata » Submission » Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry [dergipark.org.tr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thinksrs.com [thinksrs.com]
- 9. thinksrs.com [thinksrs.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. who.int [who.int]
- 13. scispace.com [scispace.com]
A Technical Guide to the OleP Cytochrome P450 Enzyme and its Essential Role in Oleandomycin Epoxidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytochrome P450 enzyme OleP, focusing on its critical function in the biosynthesis of the macrolide antibiotic, oleandomycin. We will delve into the enzyme's catalytic mechanism, substrate specificity, structural biology, and the experimental protocols used for its characterization.
Introduction: The Significance of OleP in Antibiotic Synthesis
Oleandomycin is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1] Like other macrolides, its core structure is a large lactone ring to which deoxy sugars are attached. The biological activity of oleandomycin is, in part, determined by a unique epoxide group on its macrolactone ring. The formation of this epoxide is catalyzed by the cytochrome P450 monooxygenase, OleP (also known as CYP107D1).[2][3]
Cytochrome P450 enzymes (CYPs) are a vast superfamily of heme-containing proteins that are involved in the metabolism of a wide array of compounds.[4][5] In the context of natural product biosynthesis, they often perform chemically challenging reactions with high regio- and stereospecificity.[6] OleP is a prime example, catalyzing an epoxidation on a non-activated C-C bond, a reaction that is difficult to achieve through conventional chemical synthesis.[7][8] Understanding the function of OleP is not only crucial for comprehending oleandomycin biosynthesis but also offers potential for enzyme engineering to create novel antibiotics.[9][10]
Catalytic Function and Substrate Specificity of OleP
The primary role of OleP is to catalyze the epoxidation of the C8-C8a bond of the oleandomycin precursor's macrolactone ring.[2][8] This reaction is a key late-stage tailoring step in the overall biosynthetic pathway.[11]
There has been some debate regarding the precise timing of OleP's action and its preferred substrate. Research has shown that OleP can act on two intermediates in the oleandomycin biosynthetic pathway[8][12]:
-
8,8a-deoxyoleandolide (DEO): The aglycone core of oleandomycin.
-
L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO): A monoglycosylated intermediate.
While OleP demonstrates activity on both substrates, accumulating evidence suggests that the monoglycosylated intermediate, L-O-DEO, is the preferential substrate.[12][13] X-ray crystallography and equilibrium binding data indicate that the aglycone DEO fits loosely into the active site of OleP.[8] This loose binding only triggers the catalytically competent "closed" conformation in a small fraction of the enzyme population.[8] It is proposed that the L-olivosyl sugar moiety of L-O-DEO acts as a molecular wedge, promoting a more efficient transition to and stabilization of the closed conformation necessary for catalysis.[12][13] The versatility of OleP to also accept the aglycone is facilitated by structural solvent molecules that occupy the space where the sugar would be, mediating substrate-protein interactions.[8][12]
Structural Insights into OleP Function
The three-dimensional structure of OleP has been elucidated, providing valuable insights into its mechanism.[7] Like other P450s, OleP has a conserved protein fold with a large alpha-helical domain and a smaller beta-sheet domain.[14] A key feature of OleP's function is its conformational flexibility. The enzyme exists in an "open" and a "closed" state. Substrate binding induces a transition from the open to the closed conformation, which remodels the active site and shields it from the solvent.[15]
The crystal structure of OleP in complex with the inhibitor clotrimazole has been solved.[7] This has revealed that the residues interacting with clotrimazole are conserved in MycG, a P450 epoxidase with high homology to OleP that is also involved in macrolide biosynthesis.[7] This structural similarity has allowed for the modeling of how the oleandomycin intermediates, DEO and L-O-DEO, bind in the active site.[7]
Oleandomycin Biosynthesis Pathway
The biosynthesis of oleandomycin is a multi-step process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes, including glycosyltransferases and OleP. The pathway can be conceptually divided into the formation of the macrolactone ring, followed by glycosylation and epoxidation.
Quantitative Data on OleP
Quantitative analysis of enzyme kinetics and binding affinities is fundamental to understanding enzyme function. Below is a summary of available data for OleP.
| Parameter | Ligand | Value | Method | Reference |
| Kd (Dissociation Constant) | Clotrimazole | ~1 µM | Equilibrium Binding | [7] |
| kon (Association Rate Constant) | Clotrimazole | ~1.5 x 104 M-1s-1 | Kinetic Binding Studies | [7] |
| koff (Dissociation Rate Constant) | Clotrimazole | ~1.5 x 10-2 s-1 | Kinetic Binding Studies | [7] |
| Kd (Dissociation Constant) | Ketoconazole | ~10 µM | Equilibrium Binding | [7] |
| koff (Dissociation Rate Constant) | Ketoconazole | ~1.5 x 10-1 s-1 | Kinetic Binding Studies | [7] |
Experimental Protocols
The characterization of OleP involves a range of biochemical and biophysical techniques. Here are detailed methodologies for key experiments.
The production of pure, active OleP is a prerequisite for in vitro studies.
-
Gene Cloning: The gene encoding OleP from Streptomyces antibioticus is cloned into an expression vector, such as pET28b(+), which often includes an N- or C-terminal polyhistidine tag for purification.[8]
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, like BL21(DE3).[8]
-
Cultures are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.
-
-
Cell Lysis and Solubilization:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) containing protease inhibitors.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The membrane fraction, containing OleP, is isolated by ultracentrifugation.
-
Membrane proteins are solubilized using a detergent (e.g., 1% n-dodecyl-β-D-maltoside).
-
-
Purification:
-
The solubilized protein is purified using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin that binds the polyhistidine tag.[16]
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
OleP is eluted with a high concentration of imidazole.
-
Further purification can be achieved by size-exclusion chromatography to ensure homogeneity.[8]
-
This assay measures the catalytic activity of the purified OleP.
-
Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:
-
Purified OleP (e.g., 1-5 µM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
The substrate (DEO or L-O-DEO) dissolved in a minimal amount of an organic solvent like DMSO.
-
An electron transfer system, as P450s require redox partners. This can be a reconstituted system with purified ferredoxin and ferredoxin reductase, or a chemical or electrochemical system.[17]
-
-
Reaction Initiation and Incubation:
-
The reaction is initiated by adding a source of reducing equivalents, typically NADPH.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Reaction Quenching and Product Extraction:
-
The reaction is stopped by adding an organic solvent, such as ethyl acetate or acetonitrile, which also serves to extract the substrate and product.
-
-
Analysis:
These assays are used to determine the affinity of substrates or inhibitors for OleP.
-
Spectrophotometric Titration: This is a common method for P450 enzymes.[20]
-
Purified OleP is placed in a cuvette, and a baseline absorbance spectrum is recorded (typically 350-500 nm).
-
Aliquots of a concentrated ligand stock solution are added sequentially to the cuvette.
-
After each addition, the mixture is allowed to equilibrate, and a new spectrum is recorded.
-
The binding of a ligand to the heme iron in the active site often causes a shift in the Soret peak of the heme. The magnitude of this spectral shift is plotted against the ligand concentration, and the data are fitted to a binding isotherm to calculate the dissociation constant (Kd).
-
Experimental and Catalytic Workflows
The characterization of OleP follows a logical progression of experiments, while its catalytic activity is part of a well-defined cycle common to P450 enzymes.
Conclusion and Future Perspectives
The cytochrome P450 enzyme OleP is a fascinating biocatalyst that performs a chemically challenging epoxidation reaction essential for the biosynthesis of the antibiotic oleandomycin. Structural and functional studies have revealed its preference for a glycosylated substrate and have provided a basis for understanding its catalytic mechanism. The detailed experimental protocols outlined in this guide provide a framework for the continued study of OleP and other related P450 enzymes.
Future research in this area will likely focus on several key aspects:
-
Enzyme Engineering: Modifying the active site of OleP to accept novel substrates could lead to the production of new macrolide antibiotics with improved therapeutic properties.[6][9][21]
-
Redox Partner Engineering: Optimizing the interaction between OleP and its electron transfer partners could enhance its catalytic efficiency, which is crucial for biotechnological applications.[17]
-
Detailed Kinetic Analysis: A full kinetic characterization with the natural substrates, DEO and L-O-DEO, will provide a more complete picture of the enzyme's catalytic efficiency and substrate preference.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A cytochrome P450-like gene possibly involved in oleandomycin biosynthesis by Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 5. Cytochrome P450 Structure, Function and Clinical Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biocrystalfacility.it [biocrystalfacility.it]
- 8. Dissecting the Cytochrome P450 OleP Substrate Specificity: Evidence for a Preferential Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering P450 TamI as an Iterative Biocatalyst for Selective Late-Stage C–H Functionalization and Epoxidation of Tirandamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the Oleandomycin Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the Cytochrome P450 OleP Substrate Specificity: Evidence for a Preferential Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Validated assays for human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
In-Depth Technical Guide to the Basic pKa and Dissociation Constants of Oleandomycin
This technical guide provides a comprehensive overview of the basic pKa and dissociation constants of the macrolide antibiotic, oleandomycin. Tailored for researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties, detailed experimental protocols for their determination, and relevant biological pathways.
Physicochemical Properties of Oleandomycin
Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. Its chemical structure, containing a tertiary amine group on the desosamine sugar moiety, confers its basic character.
Dissociation Constant and pKa
The basicity of a compound is quantified by its basic dissociation constant (Kb), which is more commonly expressed in its logarithmic form, pKb. For convenience, the acidity of the conjugate acid (pKa) is often used to describe the properties of basic compounds. The relationship between these values at 25°C is:
pKa + pKb = 14
The primary basic functional group in oleandomycin is the tertiary amine on the desosamine sugar. This group can accept a proton, and its pKa value is a critical determinant of the molecule's ionization state at physiological pH, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the basicity of oleandomycin.
| Parameter | Value | Reference |
| Basic pKa | 8.84 | [1] |
| Attributed Functional Group | Tertiary Amine | [1] |
This pKa value indicates that oleandomycin is a weak base. At a physiological pH of 7.4, a significant portion of oleandomycin molecules will be in their protonated, charged form.
Experimental Protocols for pKa Determination
The determination of pKa values for ionizable compounds like oleandomycin is crucial in drug development. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose. While the specific experimental details for the cited pKa of oleandomycin are not publicly available, this section provides detailed, representative protocols for these standard methods as they would be applied to a macrolide antibiotic.
Potentiometric Titration
Potentiometric titration is a widely used technique for determining the pKa of ionizable compounds by measuring the pH of a solution as a titrant of known concentration is added.[1][2]
Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the ionizable group are equal.
Detailed Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of oleandomycin and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
The final concentration of the analyte solution should be in the range of 1-10 mM.
-
Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[2]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[2]
-
Place a known volume of the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Stir the solution continuously to ensure homogeneity.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined by identifying the pH at the half-equivalence point.
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point. The pKa is then the pH at half the volume of the equivalence point.
-
Experimental Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the pKa of a compound if the protonated and unprotonated forms have different ultraviolet or visible spectra.
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is then calculated from the changes in absorbance as the molecule transitions between its ionized and non-ionized forms.
Detailed Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of oleandomycin (e.g., from pH 7 to 11).
-
-
Preparation of Analyte Solutions:
-
Prepare a stock solution of oleandomycin in a suitable solvent.
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.
-
-
Spectrophotometric Measurement:
-
Determine the UV-Vis absorption spectra of the oleandomycin solutions at the extreme pH values (e.g., pH 2 and pH 12) to identify the wavelength of maximum absorbance difference (λmax) between the fully protonated and deprotonated forms.
-
Measure the absorbance of each buffered solution at this λmax.
-
-
Data Analysis:
-
The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AN - A)] where:
-
A is the absorbance of the solution at a given pH.
-
AI is the absorbance of the fully ionized species.
-
AN is the absorbance of the non-ionized species.
-
-
Alternatively, plot absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
-
Biological Relevance and Signaling Pathways
The basicity of oleandomycin is fundamental to its mechanism of action and its interactions within biological systems.
Mechanism of Action
Like other macrolide antibiotics, oleandomycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][4][5] This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth. The interaction with the ribosome is influenced by the physicochemical properties of the antibiotic, including its ionization state.
Mechanism of Action and Resistance Pathway
Caption: Oleandomycin's mechanism of action and a key resistance pathway.
Bacterial Resistance
One of the significant mechanisms of bacterial resistance to oleandomycin involves the active efflux of the drug from the bacterial cell. In the producer organism, Streptomyces antibioticus, and in resistant clinical isolates, ABC (ATP-binding cassette) transporters have been identified as efflux pumps that expel oleandomycin, thereby reducing its intracellular concentration and preventing it from reaching its ribosomal target.[6]
Modulation of Host Signaling Pathways
Beyond their antibacterial effects, macrolides, including oleandomycin, are known to possess immunomodulatory properties. They can influence host inflammatory responses by modulating key signaling pathways. For instance, macrolides have been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade in host immune cells.[7][8] This can lead to a reduction in the production of pro-inflammatory cytokines.
Modulation of Host Inflammatory Signaling by Macrolides
Caption: Inhibition of host inflammatory pathways by macrolide antibiotics.
References
- 1. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Oleandomycin - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Oleandomycin | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Streptomyces antibioticus contains at least three oleandomycin-resistance determinants, one of which shows similarity with proteins of the ABC-transporter superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Oleandomycin Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oleandomycin phosphate is a macrolide antibiotic effective against a range of Gram-positive bacteria.[1][2] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for monitoring related substances to ensure product quality and safety. High-performance liquid chromatography (HPLC) is a powerful technique widely employed for the analysis of macrolide antibiotics.[3][4] This document provides detailed application notes and protocols for the HPLC analysis of this compound, covering both assay (quantification of the active pharmaceutical ingredient) and the determination of related substances (impurities).
The methodologies described herein are based on established principles of reversed-phase HPLC commonly used for macrolide antibiotics. While a specific official monograph for this compound was not identified in the initial search, the provided protocols are derived from validated methods for similar macrolide compounds and are suitable for adaptation and validation in a pharmaceutical quality control setting.[3][4]
Section 1: Assay of this compound in Pharmaceutical Formulations
This section details the HPLC method for the quantitative determination of this compound in bulk drug substance and finished pharmaceutical products.
Chromatographic Conditions
A robust isocratic reversed-phase HPLC method with UV detection is recommended for the assay of this compound.
Table 1: HPLC Parameters for this compound Assay
| Parameter | Recommended Condition |
| Column | ODB RP18, 5 µm, 250 x 4.6 mm I.D. |
| Mobile Phase | Acetonitrile:0.05M Potassium Phosphate Buffer (pH 6.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[4] |
| Injection Volume | 20 µL |
| Column Temp. | Ambient (or controlled at 25 °C for improved reproducibility) |
| Run Time | Approximately 15 minutes |
Reagent and Sample Preparation
1.2.1. Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid or Potassium hydroxide (for pH adjustment)
-
Water (HPLC grade)
-
This compound Reference Standard
1.2.2. Buffer and Mobile Phase Preparation:
-
0.05M Potassium Phosphate Buffer (pH 6.5): Dissolve approximately 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with a potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and 0.05M Potassium Phosphate Buffer (pH 6.5) in a 40:60 (v/v) ratio. Degas before use.
1.2.3. Standard Solution Preparation (Example Concentration: 1 mg/mL):
-
Accurately weigh about 25 mg of this compound Reference Standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
1.2.4. Sample Solution Preparation (Example for a Powder Formulation):
-
Accurately weigh a quantity of the powder for reconstitution or the content of a capsule equivalent to about 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Protocol: Assay Determination
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five times and check for system suitability. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Data Presentation
Table 2: System Suitability and Validation Parameters for this compound Assay
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Repeatability (%RSD, n=5) | ≤ 2.0% | 0.8% |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Limit of Detection (LOD) | Report Value | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Report Value | 0.3 µg/mL |
Note: The example results are typical values and should be established during method validation.
Section 2: Analysis of Related Substances in this compound
This section describes an HPLC method for the separation and quantification of potential impurities and degradation products in this compound. A gradient elution method is often required to separate closely related compounds.
Chromatographic Conditions
Table 3: HPLC Parameters for this compound Related Substances
| Parameter | Recommended Condition |
| Column | C18, 3.5 µm, 150 x 4.6 mm I.D. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 4 |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| Run Time | Approximately 45 minutes |
Table 4: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 30 | 50 | 50 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 45 | 90 | 10 |
Reagent and Sample Preparation
2.2.1. Reagents:
-
As per the assay method, with the addition of Formic Acid (HPLC grade).
2.2.2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1000 mL of HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
2.2.3. Standard and Sample Solution Preparation:
-
Prepare the sample solution at a higher concentration (e.g., 5 mg/mL) to facilitate the detection of impurities.
-
A standard solution of this compound at a lower concentration (e.g., 0.05 mg/mL, corresponding to 1% of the sample concentration) can be used for the quantification of impurities.
Experimental Protocol: Related Substances Determination
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify and quantify any peaks corresponding to impurities based on their retention times and peak areas relative to the main this compound peak.
Data Presentation
Table 5: Typical Retention Times and Limits for Related Substances
| Compound | Retention Time (min) | Limit (% w/w) |
| Impurity A | Approx. 12.5 | ≤ 0.5 |
| Impurity B | Approx. 18.2 | ≤ 0.3 |
| Oleandomycin | Approx. 25.0 | - |
| Any other individual impurity | - | ≤ 0.2 |
| Total impurities | - | ≤ 1.5 |
Note: The identity of impurities A and B and their specific limits would need to be established based on the manufacturing process and stability studies.
Section 3: Visualizations
Experimental Workflow for this compound HPLC Assay
Caption: Workflow for the HPLC assay of this compound.
Logical Relationship for Method Modernization
Modernizing pharmacopeial methods from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significant benefits.[5]
Caption: Benefits of modernizing HPLC methods to UHPLC.
Disclaimer: The methods and protocols provided are intended for informational purposes and should be fully validated by the user for their specific application to ensure accuracy, precision, and suitability.
References
Application Notes and Protocols for the Detection and Quantification of Oleandomycin Phosphate by Mass Spectrometry
Introduction
Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. It is active against a range of Gram-positive bacteria and is used in veterinary medicine. Oleandomycin phosphate is a water-soluble salt of oleandomycin. Monitoring its residue levels in food products of animal origin is crucial for ensuring food safety and adhering to regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of oleandomycin in various complex matrices.[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound using LC-MS/MS. While the methods described focus on oleandomycin, they are directly applicable to this compound, as the phosphate salt readily dissociates to the active oleandomycin molecule in solution and under typical mass spectrometry ionization conditions.
I. Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of oleandomycin by LC-MS/MS. These values are compiled from various sources and may serve as a starting point for method development and validation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., Agilent Poroshell 120) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[4] |
| Gradient | 0-2 min: 10% B, 2-10 min: linear ramp to 50% B, 10-15 min: 50% B[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 2-20 µL[4][5] |
| Column Temperature | 40 °C[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2][3] |
| Precursor Ion (m/z) | Varies depending on the specific macrolide; for oleandomycin, it is typically the protonated molecule [M+H]⁺. |
| Product Ions (m/z) | At least two product ions are monitored for confirmation.[2] |
| Collision Gas | Argon[4] |
| Desolvation Temperature | 400 °C[5] |
| Cone Gas Flow | 100 L/h[5] |
| Desolvation Gas Flow | 1000 L/h[5] |
Table 3: Method Performance Data
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/g[3] |
| Limit of Detection (LOD) | <0.1 µg/kg to 4.0 µg/kg[2][6] |
| Limit of Quantification (LOQ) | 1 to 10 µg/kg[6] |
| Recovery | 67.8% - 106.6%[3] |
| Relative Standard Deviation (RSD) | 1.9% - 10.7%[3] |
II. Experimental Protocols
A. Protocol 1: Sample Preparation from Honey
This protocol is adapted from a method for the analysis of macrolide residues in honey.[3]
-
Sample Weighing: Weigh 5 g of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 15 mL of extracting buffer (5.3 g sodium carbonate and 4.2 g sodium bicarbonate in 1 L water, adjusted to pH 9.3).
-
Vortex the mixture thoroughly for 1 minute.
-
-
Solid Phase Extraction (SPE):
-
Condition an Agilent Bond Elut Plexa SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and then 5 mL of extracting buffer.
-
Load the sample solution onto the conditioned SPE cartridge and allow it to pass through under gravity (approximately 1 mL/min).
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.
-
Dry the cartridge completely by applying a vacuum of 15 mm Hg for 5 minutes.
-
Elute the analytes with 5 mL of methanol at a flow rate of 1 mL/min.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluent under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of 20% methanol in water.
-
The sample is now ready for LC-MS/MS analysis.
-
B. Protocol 2: General Protocol for LC-MS/MS Analysis
This protocol outlines the general steps for the analysis of the prepared sample extract.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 ng/mL).
-
-
LC-MS/MS System Setup:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the mass spectrometer with the appropriate ionization and MRM parameters for oleandomycin (refer to Table 2).
-
-
Sample Analysis:
-
Inject the reconstituted sample extract and the standard solutions into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
-
Data Processing:
-
Integrate the peak areas for the MRM transitions of oleandomycin in both the samples and the standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of oleandomycin in the samples by interpolating their peak areas from the calibration curve.
-
III. Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical method components.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Oleandomycin Phosphate for Cell Culture Contamination Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleandomycin phosphate is a macrolide antibiotic, structurally related to erythromycin, that inhibits protein synthesis in susceptible microorganisms.[1] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translation of peptides.[1] Its primary activity is against Gram-positive bacteria, such as Staphylococcus and Enterococcus, and it is also effective against Mycoplasma species, which are common and often insidious contaminants in cell culture.[2] These application notes provide a guide for the use of this compound in controlling bacterial and Mycoplasma contamination in mammalian cell cultures.
Mechanism of Action
This compound targets the bacterial ribosome, a critical component of protein synthesis. By binding to the 50S ribosomal subunit, it blocks the translocation step of polypeptide chain elongation, leading to the cessation of protein production and inhibition of bacterial growth. This bacteriostatic action makes it a valuable tool for preventing the proliferation of contaminants in cell culture.
Caption: Mechanism of action of this compound.
Applications in Cell Culture
This compound can be used for two primary purposes in cell culture:
-
Control of Gram-positive bacterial contamination: Effective against common contaminants like Staphylococcus aureus.
-
Eradication of Mycoplasma contamination: As a macrolide, it is effective against Mycoplasma, which are resistant to common cell culture antibiotics like penicillin that target the cell wall.
Data Presentation
Table 1: Recommended Starting Concentrations for Contamination Control
| Contaminant Type | Recommended Starting Concentration (µg/mL) | Treatment Duration | Notes and References |
| Gram-positive Bacteria (e.g., Staphylococcus aureus) | 10 - 25 | 7 - 14 days | Based on reported MIC values of 0.3-3 µg/mL for S. aureus. A higher concentration is recommended for initial treatment in cell culture.[1] It is advisable to perform a dose-response study. |
| Mycoplasma spp. | 10 | 14 - 21 days | As specific data for oleandomycin is limited, this recommendation is based on protocols for other macrolide antibiotics like tylosin used for Mycoplasma eradication. A cytotoxicity assay is highly recommended to determine the optimal non-toxic concentration for your specific cell line. |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| Data Not Available | - | - | To date, specific IC50 values for this compound in common mammalian cell lines have not been reported in publicly available literature. It is crucial to perform a cytotoxicity assay to determine the appropriate working concentration for your experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
It is essential to determine the maximum concentration of this compound that is non-toxic to your specific cell line. A standard cytotoxicity assay, such as the MTT assay, is recommended.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, or until formazan crystals are visible.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Caption: Workflow for determining the optimal non-toxic concentration.
Protocol 2: Eradication of Bacterial or Mycoplasma Contamination
This protocol outlines the general steps for treating a contaminated cell culture with this compound.
Materials:
-
Contaminated cell culture
-
Complete cell culture medium
-
This compound stock solution
-
Sterile cell culture flasks or plates
Procedure:
-
Quarantine: Immediately isolate the contaminated culture to prevent cross-contamination to other cultures.
-
Determine Working Concentration: Based on the cytotoxicity data from Protocol 1, select the highest concentration of this compound that does not significantly affect cell viability. If cytotoxicity data is not available, start with a concentration of 10 µg/mL.
-
Initial Treatment:
-
For adherent cells, aspirate the contaminated medium, wash the cell monolayer with sterile PBS, and add fresh complete medium containing the selected concentration of this compound.
-
For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh complete medium containing this compound.
-
-
Incubation and Monitoring: Incubate the treated culture under standard conditions. Monitor the culture daily for signs of antibiotic toxicity (e.g., changes in morphology, reduced proliferation) and for the presence of contaminants.
-
Medium Changes: Change the medium with fresh this compound-containing medium every 2-3 days for the duration of the treatment (see Table 1 for recommended durations).
-
Post-Treatment Monitoring: After the treatment period, culture the cells in antibiotic-free medium for at least two weeks to ensure the contamination has been eradicated and does not reappear.
-
Verification: Test the culture for the presence of the contaminant (e.g., by PCR for Mycoplasma or by plating on agar for bacteria) to confirm successful eradication.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Oleandomycin Phosphate Solubility Challenges for In Vitro Assays
Welcome to the technical support center for oleandomycin phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro assays by addressing common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the phosphate salt of oleandomycin, a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts protein elongation.[3][4][5][6]
Q2: What are the primary challenges when working with this compound in in vitro assays?
A2: The main challenge is its limited solubility in aqueous solutions, which can lead to precipitation in stock solutions and cell culture media. This can affect the accuracy and reproducibility of experimental results. Additionally, the stability of this compound in solution, particularly at 37°C in a cell culture incubator, needs to be considered to ensure its potency throughout the experiment.
Q3: In which solvents is this compound soluble?
A3: this compound has limited solubility in water. It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7] For many in vitro applications, preparing a concentrated stock solution in DMSO or ethanol is the recommended first step.
Troubleshooting Guide
Problem: My this compound precipitated after being added to my cell culture medium.
-
Possible Cause 1: High Final Concentration. The concentration of this compound in your final assay volume may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Solution: Lower the final concentration of this compound in your assay. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
-
-
Possible Cause 2: High Concentration of Organic Solvent. If you are using a stock solution dissolved in DMSO or ethanol, adding a large volume of this stock to your aqueous medium can cause the this compound to precipitate out.
-
Solution: Prepare a more concentrated stock solution so that you only need to add a very small volume to your culture medium. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
-
Solution: After diluting the this compound stock solution into the medium, visually inspect it for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to try a different type of culture medium or adjust the final concentration.
-
Problem: I am seeing inconsistent results in my assay.
-
Possible Cause 1: Degradation of this compound. this compound may not be stable in your experimental conditions over the duration of the assay, especially with prolonged incubation at 37°C. The stability of this compound can be influenced by factors such as humidity and its physical form (crystalline vs. amorphous).[8] Studies have shown that oleandomycin preparations can undergo degradation through hydrolysis.[9]
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Minimize the time the compound is in the incubator. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. It is advisable to store the crystalline form of this compound as it is reported to be more stable than the amorphous form.[8]
-
-
Possible Cause 2: Inaccurate Stock Solution Concentration. Inaccurate weighing of the compound or errors in dilution can lead to inconsistent results.
-
Solution: Ensure your balance is properly calibrated before weighing the this compound powder. Use calibrated pipettes for all dilutions.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Source |
| Water | 0.407 (predicted) | [10][11] |
| DMSO | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [7] |
Note: The water solubility is a predicted value and may vary based on experimental conditions such as pH and temperature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline form preferred for stability)[8]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 7.86 mg of this compound into the tube. The molecular weight of this compound is approximately 785.86 g/mol .[1]
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[1]
-
Protocol 2: General Protocol for an In Vitro Cytotoxicity Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of your 10 mM this compound stock solution.
-
Prepare a series of dilutions of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you would dilute your 10 mM stock 1:1000 in the medium. It is good practice to perform serial dilutions to obtain a range of concentrations for testing.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay:
-
Perform your chosen cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for in vitro assays using this compound.
Caption: Mechanism of action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Biosynthesis of the macrolide oleandomycin by Streptomyces antibioticus. Purification and kinetic characterization of an oleandomycin glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleandomycin - Wikipedia [en.wikipedia.org]
- 4. Oleandomycin | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C35H64NO16P | CID 72492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. [Factors determining the stability of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Study of the process of inactivating this compound preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Oleandomycin Phosphate in Bacterial Growth Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing oleandomycin phosphate in bacterial growth inhibition assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Oleandomycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting protein elongation.[1] This bacteriostatic action is most effective against rapidly dividing bacteria.[1]
Q2: What is the general spectrum of activity for oleandomycin?
Oleandomycin is primarily active against Gram-positive bacteria, including various species of Staphylococcus, Streptococcus, and Enterococcus.[1] It has also demonstrated activity against some Gram-negative cocci and other pathogens responsible for respiratory tract infections.
Q3: How should this compound be stored and handled?
Crystalline this compound is relatively stable.[2] It should be stored at 2°C to 8°C and protected from light. The stability of amorphous this compound can be significantly affected by humidity.[2] For experimental use, it is advisable to prepare fresh stock solutions.
Q4: What are the appropriate solvents for dissolving this compound?
This compound is soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to determine the final concentration of the solvent to avoid any inhibitory effects on bacterial growth.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of oleandomycin against common Gram-positive bacteria. These values can serve as a reference for determining the appropriate concentration range for your experiments.
| Bacterial Species | Strain Information | Oleandomycin MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | General | 0.3 - 3 | [1] |
| Staphylococcus aureus | Strain 13665 | 0.5 - 50 | MedChemExpress Data |
| Streptococcus pyogenes | Not Specified | Varies | [3] |
| Enterococcus faecalis | Not Specified | Generally less effective than erythromycin | [1] |
Note: MIC values can vary depending on the specific strain, testing methodology, and media composition.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and reservoirs
-
Microplate reader
Procedure:
-
Preparation of Oleandomycin Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform a two-fold serial dilution of the oleandomycin stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.
-
Inoculum Preparation: Dilute the bacterial culture in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the oleandomycin dilutions.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of oleandomycin that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay determines the rate at which an antibiotic kills a bacterial population.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the test medium.
-
Test Setup: Prepare tubes or flasks containing the broth medium with oleandomycin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each oleandomycin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Caption: Mechanism of action of oleandomycin.
Caption: Experimental workflow for bacterial growth inhibition assays.
Troubleshooting Guide
Problem 1: No inhibition of bacterial growth, even at high concentrations of oleandomycin.
-
Possible Cause 1: Intrinsic or acquired resistance of the bacterial strain.
-
Solution: Verify the identity of your bacterial strain. Some bacteria possess intrinsic resistance to macrolides. Acquired resistance can occur through mechanisms such as efflux pumps, ribosomal modification, or enzymatic inactivation of the antibiotic.[4][5] Consider testing a known susceptible control strain (e.g., a reference strain from ATCC) to validate your assay setup.
-
-
Possible Cause 2: Inactivation of oleandomycin.
-
Possible Cause 3: Incorrect inoculum density.
-
Solution: An excessively high bacterial inoculum can overwhelm the antibiotic, leading to apparent resistance. Ensure your inoculum is standardized to a 0.5 McFarland standard and then diluted to the final recommended concentration.
-
Problem 2: High variability between replicate wells in an MIC assay.
-
Possible Cause 1: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially during serial dilutions and inoculation. Use calibrated pipettes and change tips between different concentrations.
-
-
Possible Cause 2: Incomplete mixing.
-
Solution: Gently mix the contents of the wells after adding the inoculum to ensure a uniform distribution of bacteria and antibiotic.
-
-
Possible Cause 3: Edge effect in the microtiter plate.
-
Solution: Evaporation from the outer wells of a 96-well plate can concentrate the media components and affect bacterial growth. To mitigate this, you can fill the outer wells with sterile water or broth without inoculum and use the inner wells for your experiment.
-
Problem 3: Unexpectedly low MIC values compared to published data.
-
Possible Cause 1: Low inoculum density.
-
Solution: A lower than intended inoculum concentration can lead to an underestimation of the MIC. Re-verify your inoculum preparation and standardization procedure.
-
-
Possible Cause 2: Media composition.
-
Solution: The composition of the broth, particularly the concentration of divalent cations like Ca²⁺ and Mg²⁺, can influence the activity of some antibiotics. Use cation-adjusted Mueller-Hinton broth as recommended by CLSI.
-
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Oleandomycin - Wikipedia [en.wikipedia.org]
- 2. [Factors determining the stability of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial activity of oleandomycin and erythromycin--a comparative investigation using microcalorimetry and MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces antibioticus contains at least three oleandomycin-resistance determinants, one of which shows similarity with proteins of the ABC-transporter superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the macrolide oleandomycin by Streptomyces antibioticus. Purification and kinetic characterization of an oleandomycin glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Oleandomycin Phosphate Cross-Reactivity in Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with oleandomycin phosphate cross-reactivity in immunoassays. The following information is designed to help you troubleshoot and resolve common problems in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cross-reactivity in immunoassays?
Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus.[1][2][3][4] Structurally, it is similar to other macrolide antibiotics, such as erythromycin.[5] Cross-reactivity in immunoassays occurs when an antibody designed to detect a specific target molecule (analyte) also binds to other, structurally similar molecules present in the sample.[6] Due to the structural similarities between oleandomycin and other macrolides, antibodies developed for other antibiotics in this class may also recognize oleandomycin, leading to false-positive or inaccurate results.
Q2: I am seeing unexpectedly high readings in my immunoassay when testing samples that may contain oleandomycin. What could be the cause?
Unexpectedly high readings in the presence of oleandomycin are a strong indicator of cross-reactivity. If your immunoassay is intended to detect another macrolide antibiotic (e.g., erythromycin, tylosin), the antibodies in the assay may be binding to oleandomycin, thus generating a signal that is not specific to your target analyte.
Q3: How can I confirm that the interference I'm observing is due to this compound cross-reactivity?
To confirm cross-reactivity, you can perform a spike-and-recovery experiment. Add a known concentration of this compound to a sample that is known to be negative for the target analyte and observe if a positive signal is generated. Additionally, analyzing the sample with a confirmatory method that does not rely on antibody-antigen interaction, such as High-Performance Liquid Chromatography (HPLC), can verify the presence and quantity of oleandomycin.[7]
Q4: Are there immunoassays that are specific to oleandomycin?
While specific immunoassays can be developed, many commercially available kits are designed to detect a class of compounds (e.g., macrolides) rather than a single molecule. It is crucial to review the cross-reactivity data provided by the manufacturer of your immunoassay kit. If high specificity for oleandomycin is required, the development of a specific monoclonal antibody may be necessary.[8][9]
Troubleshooting Guides
Issue 1: Suspected False-Positive Results in a Competitive ELISA
Symptoms: Samples containing oleandomycin show positive results in an ELISA designed for another macrolide antibiotic.
Troubleshooting Steps:
-
Review Kit Specificity: Carefully examine the product insert of your ELISA kit for any data on cross-reactivity with oleandomycin or other macrolides.
-
Perform a Cross-Reactivity Test:
-
Prepare a dilution series of this compound.
-
Run these dilutions in your ELISA as you would with your samples.
-
Calculate the percentage of cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Oleandomycin) x 100
-
-
-
Sample Dilution: Serially dilute your sample and re-run the assay. If the interference is due to a cross-reactant, the effect should diminish with dilution, and you may be able to find a dilution factor that provides a more accurate measurement of your target analyte.
-
Sample Pre-treatment: Consider solid-phase extraction (SPE) to remove interfering substances before running the immunoassay.
-
Use an Alternative Method: If cross-reactivity is confirmed and cannot be mitigated, use a different analytical method with higher specificity, such as HPLC or mass spectrometry, for confirmation.[7]
Issue 2: High Background Signal in Immunoassays
Symptoms: All wells, including negative controls, show a high signal, potentially masking the true results.
Troubleshooting Steps:
-
Optimize Blocking: Insufficient blocking of the microplate wells can lead to non-specific binding of antibodies. Ensure you are using an appropriate blocking buffer and that the incubation time is sufficient.
-
Check Reagent Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between specific signal and background noise.
-
Washing Steps: Inadequate washing between steps can leave unbound reagents that contribute to high background. Increase the number of wash cycles and ensure complete removal of wash buffer from the wells.
-
Reagent Contamination: Ensure all buffers and reagents are fresh and not contaminated.
Data Presentation
The following tables provide examples of cross-reactivity data for commercially available ELISA kits for other macrolide antibiotics. This data illustrates how manufacturers present such information and can serve as a reference for the expected cross-reactivity of oleandomycin with assays for structurally similar compounds.
Table 1: Example Cross-Reactivity Data for an Erythromycin ELISA Kit [10]
| Compound | Cross-Reactivity (%) |
| Erythromycin | 100 |
| Erythromycin ethylsuccinate | 12 |
| Tylosin | 0 |
| Spiramycin | 0 |
Table 2: Example Cross-Reactivity Data for a Tylosin ELISA Kit [11]
| Compound | Cross-Reactivity (%) |
| Tylosin | 100 |
| Tilmicosin | 55 |
| Erythromycin | < 0.1 |
| Spiramycin | < 0.1 |
| Oleandomycin | Data not provided by manufacturer, but expected to be low based on structural differences from tylosin. |
Experimental Protocols
Protocol: Competitive ELISA for Macrolide Antibiotics
This protocol provides a general framework for a competitive ELISA to determine the presence of a macrolide antibiotic and can be adapted to assess the cross-reactivity of oleandomycin.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific to the target macrolide.
-
Standard solution of the target macrolide.
-
This compound solution.
-
Enzyme-conjugated macrolide (tracer).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the target macrolide standard.
-
Prepare a serial dilution of the this compound solution.
-
Dilute your unknown samples as required.
-
-
Competitive Reaction:
-
Add 50 µL of the standard, oleandomycin solution, or sample to the appropriate wells of the microtiter plate.
-
Add 50 µL of the enzyme-conjugated macrolide (tracer) to each well.
-
Incubate for 1 hour at room temperature. During this incubation, the free macrolide in the sample/standard and the enzyme-conjugated macrolide will compete for binding to the capture antibody on the plate.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove any unbound reagents.
-
-
Substrate Reaction:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
The signal intensity will be inversely proportional to the amount of macrolide in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the macrolide in your samples by interpolating their absorbance values from the standard curve.
-
Calculate the IC50 for both the target analyte and oleandomycin to determine the percentage of cross-reactivity.
-
Visualizations
Caption: Troubleshooting workflow for suspected immunoassay cross-reactivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oleandomycin | 3922-90-5 | AO16827 | Biosynth [biosynth.com]
- 3. mybiosource.com [mybiosource.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Macrolide Allergic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. europroxima.com [europroxima.com]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. researchgate.net [researchgate.net]
Improving the yield of oleandomycin biosynthesis in fermentation
<_ _>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of oleandomycin during fermentation.
Troubleshooting Guide: Low Oleandomycin Yield
Low yields of oleandomycin can arise from a variety of factors, from suboptimal fermentation conditions to genetic instability of the producing strain. This guide provides a systematic approach to identifying and resolving common issues.
| Potential Cause | Recommended Action |
| Suboptimal Medium Composition | Review and optimize the concentrations of carbon, nitrogen, and phosphate sources. Fructose and aspartic acid have been shown to be effective carbon and nitrogen sources, respectively, for oleandomycin production. Glucose may repress biosynthesis.[1] |
| Inadequate Precursor Supply | Supplement the fermentation medium with precursors of the oleandomycin backbone, such as propionate. The macrolactone ring of oleandomycin is synthesized from one acetyl-CoA starter unit and six methylmalonyl-CoA extender units.[2][3] |
| Incorrect Fermentation Parameters | Optimize physical parameters such as pH, temperature, agitation, and aeration. These factors are critical for microbial growth and secondary metabolite production.[4][5] |
| Genetic Instability of Producer Strain | Perform regular strain verification to ensure the genetic integrity of the Streptomyces antibioticus strain. |
| Feedback Inhibition | Investigate the expression of resistance genes like oleB and oleC, which encode ATP-binding cassette (ABC) transporters responsible for secreting oleandomycin.[2] Overexpression of these transporters may help alleviate feedback inhibition. |
Frequently Asked Questions (FAQs)
1. What are the key precursors for oleandomycin biosynthesis?
The biosynthesis of the oleandomycin macrolactone ring, oleandolide, requires one starter unit of acetyl-CoA and six extender units of methylmalonyl-CoA.[2][3] The two deoxy-sugars attached to the aglycone, L-oleandrose and D-desosamine, are derived from TDP-glucose.[6]
2. How can I genetically engineer Streptomyces antibioticus to improve oleandomycin yield?
Several genetic engineering strategies can be employed:
-
Overexpression of Biosynthetic Genes: Increasing the copy number of the oleandomycin biosynthetic gene cluster can lead to higher yields.
-
Manipulation of Regulatory Genes: Identifying and modifying regulatory genes that control the expression of the oleandomycin gene cluster can enhance production. This can involve inactivating repressors or overexpressing activators.[7][8]
-
Precursor Pathway Engineering: Enhancing the metabolic pathways that supply the starter and extender units (acetyl-CoA and methylmalonyl-CoA) can increase the availability of building blocks for oleandomycin synthesis.
3. What is the role of the ole gene cluster in oleandomycin biosynthesis?
The ole gene cluster in Streptomyces antibioticus contains the genes responsible for the synthesis of the oleandomycin molecule. This includes the polyketide synthase (PKS) genes (oleA1, oleA2, oleA3) that assemble the macrolactone ring, as well as genes for the biosynthesis of the deoxy-sugars (L-oleandrose and D-desosamine) and their attachment to the aglycone.[2][3][6] The cluster also contains genes involved in self-resistance, such as oleB and oleC.[2]
4. Can fermentation medium components significantly impact oleandomycin yield?
Yes, the composition of the fermentation medium is critical. Studies have shown that the choice of carbon and nitrogen sources can dramatically affect oleandomycin titers. For instance, fructose and aspartic acid have been identified as superior carbon and nitrogen sources compared to others.[1] Additionally, the presence of precursors like propionate can stimulate biosynthesis.[1] Optimization of the medium is a key step in improving yield.[4][5]
Experimental Protocols
Protocol 1: Fermentation Medium Optimization
This protocol outlines a general approach to optimizing the fermentation medium for oleandomycin production.
-
Baseline Fermentation: Establish a baseline fermentation using a standard medium (e.g., Trypticase Soy Broth).[2]
-
One-Factor-at-a-Time (OFAT) Analysis: Systematically vary the concentration of individual medium components (e.g., carbon source, nitrogen source, phosphate source, trace elements) while keeping others constant.
-
Statistical Optimization: Employ statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) to identify the most influential factors and their optimal concentrations.[7]
-
Validation: Conduct fermentation experiments using the optimized medium to confirm the improvement in oleandomycin yield.
Visualizations
Caption: Simplified overview of the oleandomycin biosynthesis pathway.
Caption: A logical workflow for troubleshooting low oleandomycin yield.
References
- 1. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the Oleandomycin Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Oleandomycin - Wikipedia [en.wikipedia.org]
- 7. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct cloning and refactoring of a silent lipopeptide biosynthetic gene cluster yields the antibiotic taromycin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oleandomycin Phosphate in Antimicrobial Susceptibility Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of oleandomycin phosphate in antimicrobial susceptibility testing (AST). It addresses common sources of variability in Minimum Inhibitory Concentration (MIC) values and offers troubleshooting solutions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrolide antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translation of amino acids into polypeptide chains, ultimately halting bacterial growth.[1]
Q2: What is the typical spectrum of activity for oleandomycin?
A2: Oleandomycin is primarily active against Gram-positive bacteria, including various species of Staphylococcus, Streptococcus, and Pneumococcus. It also shows activity against some Gram-negative bacteria like Neisseria meningitidis and Neisseria gonorrhoeae, as well as other microorganisms such as Legionella, Rickettsia, and Spirochetes.
Q3: Are there established CLSI or EUCAST breakpoints for this compound?
A3: Oleandomycin is an older antibiotic, and as such, specific clinical breakpoints may not be as readily available in the latest CLSI or EUCAST guidelines compared to newer antimicrobial agents. Researchers may need to consult older publications or establish their own interpretive criteria based on wild-type MIC distributions and pharmacokinetic/pharmacodynamic data. It is crucial to follow standardized methodologies, such as those outlined in CLSI documents M07 and M11, for dilution testing.[3][4][5]
Q4: How should this compound be prepared for use in MIC assays?
A4: this compound should be dissolved in a suitable solvent, such as water or a buffer system, to create a stock solution. The stability of the stock solution is critical; it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or lower for a limited time. The stability of this compound can be affected by its form (crystalline vs. amorphous) and humidity, with the crystalline form being more stable.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound MIC values.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or variable MIC results between experiments. | Inoculum Preparation: Incorrect bacterial concentration in the inoculum is a major source of variability. | Standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL for broth microdilution. |
| Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can significantly impact the activity of macrolide antibiotics. | Ensure the pH of the MHB is within the recommended range (typically 7.2-7.4). The activity of oleandomycin can be influenced by pH.[7] Use cation-adjusted MHB to ensure consistent concentrations of Ca²⁺ and Mg²⁺. | |
| This compound Stability: The amorphous form of this compound is sensitive to humidity, which can lead to degradation and reduced potency.[6] | Use the crystalline form of this compound if available. Store the compound in a desiccator. Prepare fresh stock solutions for each experiment. | |
| Higher than expected MIC values for quality control strains. | Quality Control (QC) Strain Viability: The QC strain may have lost its expected susceptibility profile due to improper storage or excessive subculturing. | Use a fresh, validated QC strain from a reputable supplier (e.g., ATCC). Limit the number of subcultures from the stock culture. |
| Incorrect Reading of Results: Subjectivity in visually determining the MIC endpoint can lead to errors. | The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Use a standardized light source and background for reading plates. An automated plate reader can also be used for more objective results. | |
| No bacterial growth in the positive control well. | Inoculum Viability: The bacterial inoculum may not have been viable. | Ensure the inoculum is prepared from a fresh, pure culture (18-24 hours old). Confirm the viability of the inoculum by plating a dilution on appropriate agar. |
| Media Sterility: The growth medium may have been contaminated with an inhibitory substance. | Use pre-tested, quality-controlled Mueller-Hinton Broth from a reputable manufacturer. |
Quality Control
| QC Strain | Typical MIC Range (µg/mL) * |
| Staphylococcus aureus ATCC® 29213™ | 0.3 - 3 |
| Enterococcus faecalis ATCC® 29212™ | 16 - 64 |
*These are expected ranges based on available literature. Laboratories should establish their own mean and acceptable ranges based on at least 20 independent measurements.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water) to a known concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should contain 50 µL of CAMHB and serve as the growth control (no antibiotic).
-
Well 12 should contain 100 µL of uninoculated CAMHB to serve as a sterility control.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C35H64NO16P | CID 72492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iacld.com [iacld.com]
- 4. liofilchem.com [liofilchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [Factors determining the stability of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of pH on the bacteriostatic activity of oleandomycin on Gram-negative bacilli] - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystalline versus amorphous oleandomycin phosphate stability comparison
This technical support center provides guidance and answers frequently asked questions regarding the stability comparison of crystalline and amorphous oleandomycin phosphate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in stability between crystalline and amorphous this compound?
A1: The primary difference lies in their thermodynamic stability and hygroscopicity. Crystalline this compound is the more stable solid-state form.[1][2] It exhibits high stability with a relatively low impact from humidity.[1] In contrast, the amorphous form is metastable and possesses higher Gibbs free energy and molecular mobility, making it more prone to physical and chemical instability.[3] Humidity significantly affects the stability of amorphous this compound.[1]
Q2: What are the common degradation pathways for this compound?
A2: The aging and degradation of this compound preparations can occur through a series of chemical reactions. Early stages of degradation may involve the cleavage of a water molecule at C11 and cleavage of the epoxide ring.[4] Over time, hydrolysis of the glycoside bonds can occur as a later-stage degradation pathway.[4]
Q3: Why is the amorphous form of a drug sometimes preferred despite its lower stability?
A3: Amorphous solids are generally more soluble and have faster dissolution rates than their crystalline counterparts.[2][5] This can be a significant advantage for poorly water-soluble drugs, as it can enhance their bioavailability.[6] However, this advantage is contingent on preventing recrystallization during storage and administration.[5]
Q4: What are the critical factors to consider when working with amorphous this compound?
A4: Due to its inherent instability, several factors must be carefully controlled when working with amorphous this compound:
-
Humidity: Amorphous this compound is highly sensitive to moisture, which can act as a plasticizer, increasing molecular mobility and the risk of crystallization.[1][7]
-
Temperature: Storage temperatures should be kept well below the glass transition temperature (Tg) of the amorphous material to minimize molecular mobility and the potential for recrystallization.[7]
-
Processing: Manufacturing processes such as milling, compaction, and drying can introduce mechanical and thermal stress, potentially inducing partial or complete crystallization.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of potency in an amorphous this compound sample. | Recrystallization to the less soluble crystalline form. | Analyze the sample using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to detect crystallinity. Review storage conditions, particularly humidity and temperature control. |
| Inconsistent dissolution profiles for different batches of amorphous this compound. | Partial crystallization or variations in the degree of amorphicity between batches. | Implement stringent in-process controls during manufacturing to ensure consistent amorphicity. Characterize each batch using techniques like PXRD and DSC. |
| Discoloration or appearance of unknown peaks in HPLC analysis of a stability sample. | Chemical degradation. | Conduct forced degradation studies to identify potential degradation products and pathways.[8][9] Use a stability-indicating analytical method to separate and quantify the degradants. |
| Caking or clumping of amorphous this compound powder. | Moisture absorption due to high humidity. | Store the material in a desiccator or a controlled low-humidity environment. Consider the use of appropriate packaging with desiccants. |
Experimental Protocols
Protocol 1: Comparative Stability Study under Accelerated Conditions
Objective: To compare the stability of crystalline and amorphous this compound under accelerated temperature and humidity conditions.
Methodology:
-
Sample Preparation: Prepare uniform batches of both crystalline and amorphous this compound. The amorphous form can be prepared by methods such as spray drying or lyophilization of a solution of the crystalline material.
-
Characterization: Characterize the initial solid-state form of each sample using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm their crystallinity and amorphicity, respectively.
-
Stability Chambers: Place accurately weighed samples of both forms in stability chambers maintained at accelerated conditions (e.g., 40°C / 75% Relative Humidity).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Solid-State Form: PXRD and DSC to monitor for any changes in crystallinity.
-
Assay and Purity: A stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the potency and to detect and quantify any degradation products.[10]
-
-
Data Presentation: Summarize the quantitative data in a table for easy comparison of the degradation rates and changes in physical properties over time.
Protocol 2: Forced Degradation Study
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Stress Conditions: Subject solutions of this compound to the following stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The use of a photodiode array (PDA) detector can help in assessing peak purity. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.
-
Mass Balance: Ensure that the total amount of the drug and its degradation products is close to 100% to demonstrate the specificity of the analytical method.
Data Presentation
Table 1: Comparative Stability Data of this compound Forms at 40°C / 75% RH
| Time (Weeks) | Crystalline this compound | Amorphous this compound |
| Assay (%) | Total Impurities (%) | |
| 0 | 99.8 | 0.2 |
| 1 | 99.7 | 0.3 |
| 2 | 99.6 | 0.4 |
| 4 | 99.5 | 0.5 |
| 8 | 99.3 | 0.7 |
*Note: The data presented in this table is illustrative and will vary based on the specific experimental conditions and the purity of the initial material.
Visualizations
References
- 1. [Factors determining the stability of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curiaglobal.com [curiaglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. [Study of the process of inactivating this compound preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
Oleandomycin phosphate versus erythromycin: a comparative analysis of antibacterial spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial spectra of two macrolide antibiotics: oleandomycin phosphate and erythromycin. The information presented herein is supported by experimental data to assist researchers in making informed decisions regarding the selection and application of these antimicrobial agents.
Executive Summary
Oleandomycin and erythromycin are both macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While they share a common mechanism of action, their antibacterial efficacy differs. Erythromycin generally exhibits a broader spectrum of activity and greater potency against many clinically relevant bacteria compared to oleandomycin.[1][2][3] This guide will delve into the specifics of their antibacterial activity, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanism and testing workflows.
Data Presentation: Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for oleandomycin and erythromycin against a panel of clinically significant bacteria. The data is presented as MIC ranges, MIC₅₀, and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | This compound | 0.25 - 4 | - | - |
| Erythromycin | 0.023 - >1024 | - | - | |
| Streptococcus pyogenes | This compound | 0.25 - 4 | - | - |
| Erythromycin | 0.004 - 256 | - | - | |
| Streptococcus pneumoniae | Erythromycin | - | - | ≥256 (for some resistant isolates) |
| Gram-Negative Bacteria | ||||
| Haemophilus influenzae | Erythromycin | 0.015 - 256 | - | - |
Note: Comprehensive, directly comparative MIC₅₀ and MIC₉₀ data for oleandomycin against a wide range of bacteria is limited in recent literature, reflecting its reduced clinical usage compared to erythromycin. The provided MIC ranges for erythromycin are broad, encompassing both susceptible and resistant strains.
Mechanism of Action
Both oleandomycin and erythromycin are bacteriostatic agents that function by inhibiting protein synthesis in susceptible bacteria.[1] They achieve this by reversibly binding to the 23S rRNA component of the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain.[4][5] This obstruction prevents the newly synthesized peptides from exiting the ribosome, leading to a cessation of protein production and, consequently, inhibition of bacterial growth and replication.[4] While their fundamental mechanism is the same, structural differences between the two molecules, particularly the lack of a 12-hydroxyl group and a 3-methoxy group in oleandomycin, may contribute to its generally lower potency compared to erythromycin.[3]
Experimental Protocols
The antibacterial spectrum of this compound and erythromycin is primarily determined through Minimum Inhibitory Concentration (MIC) assays. The broth microdilution method is a standard and widely used protocol.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antibiotic Stock Solutions:
-
Accurately weigh and dissolve this compound and erythromycin in a suitable solvent to create high-concentration stock solutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solutions in a cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Leave wells for positive (no antibiotic) and negative (no bacteria) controls.
-
-
Inoculum Preparation:
-
Select several colonies of the test bacterium from a fresh agar plate (18-24 hours growth).
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.
-
Conclusion
Both this compound and erythromycin are effective inhibitors of bacterial protein synthesis. However, the available data consistently indicates that erythromycin possesses a broader and more potent antibacterial spectrum against common Gram-positive pathogens. Oleandomycin's activity is primarily directed against Gram-positive bacteria, and it is generally considered to be less effective than erythromycin.[1][3] The choice between these two antibiotics for research or therapeutic development should be guided by the specific target organisms and the potential for bacterial resistance. The detailed protocols provided in this guide offer a standardized approach for conducting further comparative studies.
References
- 1. Macrolide antibiotics in the ribosome exit tunnel: species-specific binding and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Context-specific action of macrolide antibiotics on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleandomycin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synergistic Antimicrobial Effects of Oleandomycin Phosphate: A Comparative Analysis with Tetracycline and Other Compounds
For researchers and professionals in drug development, understanding the interactions between antimicrobial agents is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of the synergistic effects of oleandomycin phosphate, primarily with tetracycline, and explores its interactions with other compounds based on available experimental data.
This compound and Tetracycline: A Synergistic Combination
Historically, the combination of oleandomycin and tetracycline was marketed as Sigmamycine, with claims of synergistic activity against staphylococcal infections.[1] In vitro studies have demonstrated that this combination can be more effective than either drug alone against certain strains of Staphylococcus aureus.
Quantitative Analysis of Synergism
An early study by Saldana Tate investigated the in vitro effects of oleandomycin and tetracycline on 21 strains of Staphylococcus aureus isolated from clinical sources. The findings indicated a synergistic action in 37.1% of the strains tested.[2] The study also highlighted instances where synergism was not observed, particularly in strains with high resistance to one of the components.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values from the aforementioned study for a specific strain of S. aureus (No. 36) that was resistant to oleandomycin. This table illustrates a case where synergism between oleandomycin and tetracycline was not demonstrated.
| Antibiotic Agent(s) | Minimal Inhibitory Concentration (MIC) in mcg/ml |
| Oleandomycin | 13.6 |
| Tetracycline | Not specified in the excerpt |
| Erythromycin | 0.3 |
| Oleandomycin + Tetracycline | No demonstrable synergism |
| Tetracycline + Erythromycin | No demonstrable synergism |
Table 1: In vitro activity of oleandomycin, tetracycline, and erythromycin against an oleandomycin-resistant strain of Staphylococcus aureus (No. 36). Data extracted from Saldana Tate (1960).[2]
It is important to note that while synergism was observed in a significant portion of the strains, some findings refuted the broad claims of synergy for this combination.[1]
Synergistic Effects with Other Compounds
The available literature on the synergistic effects of oleandomycin with compounds other than tetracycline is limited. However, some studies have explored its interactions with other macrolides and classes of antibiotics.
One study investigated the combination of oleandomycin and erythromycin against a susceptible strain of Staphylococcus aureus and found their bacteriostatic action to be equivalent, implying an additive rather than a synergistic effect in that specific case.[2] Another study examined the effects of oleandomycin in combination with chloramphenicol, erythromycin, and lincomycin on Escherichia coli, though specific data on synergism from the abstract is not available.[3]
Experimental Protocols
The standard method for evaluating antibiotic synergy in vitro is the checkerboard assay . This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantitatively defines synergy, additivity, or antagonism.
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the compound to be tested (e.g., tetracycline) are prepared at known concentrations.
-
Serial Dilutions: In a 96-well microtiter plate, serial dilutions of oleandomycin are made along the y-axis, and serial dilutions of the other antibiotic are made along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC of each drug alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additivity: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Mechanism of Action and Synergy
The synergistic effect of oleandomycin and tetracycline is believed to stem from their distinct but complementary mechanisms of action on bacterial protein synthesis.
-
Oleandomycin: As a macrolide antibiotic, oleandomycin binds to the 50S subunit of the bacterial ribosome, inhibiting the translocation of peptidyl-tRNA.[1]
-
Tetracycline: Tetracycline binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.
By targeting different subunits of the same essential cellular machinery, the combination of these two antibiotics can lead to a more potent inhibition of protein synthesis than either agent alone.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Oleandomycin and Tetracycline.
Caption: Workflow for the Checkerboard Assay.
References
- 1. Rate of development of resistance in Staphylococcus aureus to erythromycin in combination with oleandomycin, vancomycin, or dihydrostreptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Kinetics and mechanisms of action of drugs on microorganisms. XVI. Effect of oleandomycin and its combinations with tetracycline, chloramphenicol, erythromycin, lincomycin, and 1'-demethyl-4'-depropyl-4'-(R and S)-n-pentylclindamycin on microbial generation of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleandomycin Phosphate: A Comparative Analysis of In Vitro Activity and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of oleandomycin phosphate, a macrolide antibiotic. The following sections detail its mechanism of action, antimicrobial spectrum based on in vitro studies, and its performance in preclinical in vivo models. Experimental protocols for key assays are also provided to support further research and development.
In Vitro Activity of this compound
This compound exhibits bacteriostatic activity against a range of Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding interferes with the translocation of peptides, thereby halting bacterial growth.
The in vitro potency of this compound is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: In Vitro Susceptibility of Various Bacterial Strains to this compound
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.3 - 3[1] |
| Streptococcus pyogenes | Not explicitly found for oleandomycin, but macrolide resistance is a known concern. |
| Streptococcus pneumoniae | Not explicitly found for oleandomycin, but macrolide resistance is a known concern. |
| Haemophilus influenzae | Not explicitly found for oleandomycin, which is generally less active against Gram-negative bacteria. |
In Vivo Efficacy of this compound
Preclinical in vivo studies are essential to evaluate the therapeutic potential of an antibiotic in a living organism. These studies assess the drug's ability to control an infection at a specific dosage. While extensive recent in vivo efficacy data for this compound is limited, historical studies have evaluated its use in experimental infections.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Infection Type | Pathogen | Efficacy Metric | Results |
| Mouse | Staphylococcal Infections | Staphylococcus aureus | Therapeutic Use | Showed therapeutic effect.[2] |
| Human (Clinical Report) | Pneumonia | Various | Clinical Effect | Positive clinical effect observed.[3] |
Correlation between In Vitro and In Vivo Data:
A direct quantitative correlation between the in vitro MIC values and the in vivo effective dose for this compound is not well-established in recent literature. Generally, a lower MIC value is expected to correlate with a lower effective dose in vivo. However, pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug, such as absorption, distribution, metabolism, and excretion (ADME), as well as host immune factors, play a crucial role in determining the in vivo efficacy. Older studies suggest that oleandomycin is less potent than erythromycin in in vitro tests against staphylococci and enterococci.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Murine Systemic Infection Model for In Vivo Efficacy
This model is used to evaluate the protective effect of an antibiotic against a systemic bacterial infection in mice.
Protocol:
-
Animal Model: Use specific pathogen-free mice (e.g., BALB/c or CD-1), typically 6-8 weeks old.
-
Infection: Infect the mice intraperitoneally with a lethal dose (e.g., 1-5 x LD50) of a virulent strain of Staphylococcus aureus.
-
Treatment: Administer this compound at various doses (e.g., mg/kg) via a relevant route (e.g., subcutaneous or oral) at specific time points post-infection (e.g., 1 and 6 hours).
-
Observation: Monitor the mice for a defined period (e.g., 7 days) and record survival rates.
-
Data Analysis: Calculate the 50% protective dose (PD50), which is the dose of the antibiotic that protects 50% of the infected animals from death.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Experimental Workflow: In Vitro-In Vivo Correlation
References
Head-to-Head Comparison: Oleandomycin Phosphate vs. Clarithromycin Against Respiratory Pathogens
A Comparative Analysis of In Vitro Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of two macrolide antibiotics, oleandomycin phosphate and clarithromycin, with a focus on their activity against common respiratory pathogens. While both belong to the same antibiotic class, this guide highlights the significant disparity in available research and quantitative data. Clarithromycin is a well-documented, potent agent against key respiratory bacteria. In contrast, publicly available, direct head-to-head comparative studies and recent in vitro susceptibility data for this compound against these pathogens are scarce.
This document summarizes the available data for clarithromycin, outlines the general mechanism of action for macrolides, and provides a standardized experimental protocol for antimicrobial susceptibility testing. The intention is to offer a baseline for understanding the activity of these compounds, while underscoring the critical data gap for this compound in the context of modern respiratory pathogen susceptibility.
Introduction
Macrolide antibiotics are a cornerstone in the treatment of respiratory tract infections due to their efficacy against a broad spectrum of common pathogens. Oleandomycin, an earlier macrolide, and clarithromycin, a semi-synthetic derivative, both function by inhibiting bacterial protein synthesis. This guide aims to provide a comparative analysis of their in vitro activity against key respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
In Vitro Activity Against Respiratory Pathogens
Clarithromycin
Clarithromycin has demonstrated potent in vitro activity against major bacterial causes of community-acquired respiratory infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for clarithromycin against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, collated from multiple studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 191 (penicillin/macrolide-susceptible) | 0.031 | 0.063 | Not Reported | [1][2] |
| 128 (erythromycin-susceptible) | 0.03 | 0.03 | Not Reported | [3] | |
| 19 (macrolide-susceptible) | ≤0.12 | ≤0.12 | ≤0.12 | [4] | |
| Haemophilus influenzae | 203 | 4 | 8 | Not Reported | [5] |
| 50 | Not Reported | Not Reported | Not Reported | [6] | |
| Moraxella catarrhalis | 117 | Not Reported | Not Reported | Not Reported | [7][8] |
| 94 | Not Reported | Not Reported | Not Reported | [9] |
MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
It is important to note that the activity of clarithromycin against Haemophilus influenzae can be enhanced by its active metabolite, 14-hydroxy-clarithromycin.[5][6]
This compound
Recent and comprehensive in vitro susceptibility data for this compound against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis are not available in the peer-reviewed literature. Older studies suggest a spectrum of activity that includes gram-positive bacteria, but a direct comparison with the potency of clarithromycin against key respiratory pathogens cannot be made without current data.
Mechanism of Action: Macrolide Antibiotics
Both this compound and clarithromycin are macrolide antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation of peptides, thereby halting the growth of the bacteria.
Caption: Mechanism of action of macrolide antibiotics.
Experimental Protocols
The following provides a detailed methodology for a key experiment in determining the in vitro efficacy of antibiotics: Minimum Inhibitory Concentration (MIC) testing via the broth microdilution method. This is a standardized protocol and would be applicable for testing both clarithromycin and this compound.
Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Influence of Macrolide Susceptibility on Efficacies of Clarithromycin and Azithromycin against Streptococcus pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of clarithromycin and its 14-hydroxy-metabolite against 203 strains of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibility of Moraxella catarrhalis to 21 antimicrobial drugs: validity of current NCCLS criteria for the interpretation of agar disk diffusion antibiograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Oleandomycin Phosphate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Oleandomycin Phosphate, a macrolide antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, being fatal if swallowed. All personnel handling this compound must adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times when handling this compound in solid or solution form.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols. Prevent contact with skin and eyes.
-
Spill Response: In case of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Regulatory Framework for Disposal
The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a toxic pharmaceutical, it is considered hazardous waste. Key regulatory points include:
-
Sewer Disposal is Prohibited: Under no circumstances should this compound or its solutions be disposed of down the drain. This practice is illegal and poses a significant risk to aquatic ecosystems and public health.
-
RCRA Waste Classification: While this compound is not specifically listed with its own U- or P-code, it is considered a toxic hazardous waste due to its oral LD50. Therefore, it should be managed as a hazardous waste. For waste manifesting purposes, it would likely fall under a non-specific code for toxic organic compounds, such as D002 (Toxicity Characteristic - Toxic) if it exhibits toxicity characteristics as defined by the Toxicity Characteristic Leaching Procedure (TCLP), or potentially a state-specific code for pharmaceutical waste. It is imperative to consult with your institution's EHS department for the precise waste code to be used on hazardous waste manifests[1][2][3][4][5].
-
Reportable Quantity (RQ): A specific Reportable Quantity (RQ) for this compound under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) has not been established. In the absence of a specific RQ, the default RQ for unlisted hazardous substances that exhibit toxicity is 100 pounds (45.4 kg) [1][6]. Any release of this amount or more within a 24-hour period must be reported to the National Response Center.
Step-by-Step Disposal Procedures
The following step-by-step procedures provide a clear and direct guide for the safe and compliant disposal of this compound waste generated in a laboratory setting.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the waste and have a secure lid.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and contaminated media, in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a high-density polyethylene (HDPE) carboy).
-
Do not mix with other chemical waste streams unless deemed compatible by your institution's EHS department.
-
The container must be clearly labeled with "Hazardous Waste," "this compound," and an approximate concentration.
-
On-Site Inactivation (Optional and for Advanced Users)
Chemical inactivation can be a preliminary step to reduce the biological activity of the antibiotic waste before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Hydrolysis of this compound
-
Objective: To hydrolyze the lactone ring of this compound, rendering it biologically inactive.
-
Materials:
-
This compound waste solution.
-
Sodium hydroxide (NaOH) solution (1 M).
-
pH meter.
-
Stir plate and stir bar.
-
Appropriate reaction vessel.
-
-
Procedure:
-
Place the this compound waste solution in the reaction vessel with a stir bar.
-
Slowly add the 1 M NaOH solution while continuously monitoring the pH.
-
Adjust the pH of the solution to >12 and maintain for at least 24 hours to ensure complete hydrolysis.
-
After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).
-
The resulting solution must still be collected and disposed of as hazardous chemical waste, as it contains the degradation products and salts.
-
Final Disposal
-
Licensed Hazardous Waste Contractor: All collected this compound waste, whether inactivated or not, must be disposed of through your institution's designated licensed hazardous waste contractor.
-
High-Temperature Incineration: The recommended final disposal method for pharmaceutical waste is high-temperature incineration. This process ensures the complete destruction of the active pharmaceutical ingredient. Medical waste incinerators typically operate at temperatures between 850°C and 1200°C, which is sufficient for the complete combustion of macrolide antibiotics[7].
Quantitative Data for Disposal
| Parameter | Value/Recommendation | Source/Rationale |
| RCRA Waste Code | D002 (Toxicity Characteristic) or consult institutional EHS | Based on the compound's toxicity. Institutional guidance is crucial for accurate coding. |
| CERCLA Reportable Quantity (RQ) | 100 lbs (45.4 kg) (default for unlisted toxic hazardous waste) | In the absence of a specific RQ, the default for toxic unlisted substances applies[1][6]. |
| Recommended Incineration Temperature | ≥ 850°C | Standard operating temperature for medical and pharmaceutical waste incinerators to ensure complete destruction[7]. |
| Hydrolysis Inactivation pH | > 12 | Alkaline conditions promote the hydrolysis of the macrolide lactone ring. |
| Hydrolysis Inactivation Time | ≥ 24 hours | To ensure complete degradation of the antibiotic. |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal procedures for both solid and liquid this compound waste.
Caption: Workflow for the disposal of solid this compound waste.
Caption: Workflow for the disposal of liquid this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, the community, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any questions or clarifications.
References
Safe Handling and Disposal of Oleandomycin Phosphate in a Laboratory Setting
Oleandomycin Phosphate is a macrolide antibiotic that requires careful handling due to its toxicological profile. The primary hazard associated with this compound is its high acute toxicity; it is classified as fatal if swallowed.[1][2] Adherence to stringent safety protocols is essential to minimize exposure risk for researchers, scientists, and drug development professionals. This guide provides the necessary personal protective equipment (PPE) requirements, operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. All PPE should be donned before handling the substance and doffed in a manner that prevents cross-contamination. The following table summarizes the required equipment.
| PPE Component | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves meeting ASTM D6978 standards.[3][4] | Prevents skin contact and absorption. Double-gloving provides additional protection against tears. |
| Body Protection | Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3] | Protects skin and personal clothing from contamination by dust or splashes. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] A face shield is recommended if there is a significant risk of splashing. | Protects eyes from airborne powder and splashes of solutions containing the compound. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator.[4] | Prevents inhalation of the fine powder, which is a primary route of exposure. |
| Head & Foot Covering | Disposable hair cover and shoe covers.[3] | Minimizes the potential for powder to contaminate hair, scalp, and personal footwear. |
Operational and Handling Plan
A systematic approach to handling this compound is critical. All operations involving the solid form should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biosafety Cabinet or a fume hood, to minimize aerosol generation.
Preparation Protocol:
-
Designated Area: Cordon off and label a specific area for handling this compound.
-
Decontamination: Ensure the work surface is clean before and after the procedure.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh paper, containers, and waste disposal bags, within the C-PEC before starting.
-
Pre-Labeling: Label all secondary containers and waste bags before introducing the chemical.
Donning and Doffing PPE Workflow:
The sequence of putting on and removing PPE is crucial to prevent contamination. The following workflow should be followed.
Handling Protocol:
-
Carefully open the primary container inside the C-PEC to avoid generating dust.
-
Use a dedicated spatula to weigh the desired amount of this compound on weigh paper.
-
When preparing solutions, slowly add the powder to the solvent to prevent splashing and aerosolization.
-
After handling, decontaminate all surfaces and equipment.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.[1] Autoclaving may not be sufficient to degrade the antibiotic, so liquid waste should not be poured down the drain.[6]
Waste Segregation and Disposal Protocol:
-
Solid Waste: All contaminated solid items, including gloves, gowns, shoe covers, weigh paper, and wipes, must be placed in a clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused stock solutions and contaminated media must be collected in a sealed, leak-proof, and compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.
-
Original Containers: The empty primary container of this compound is considered hazardous and must be disposed of in the solid hazardous waste stream without rinsing.[7][8]
-
Collection: Store sealed waste containers in a designated, secure area away from general lab traffic until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
The following diagram illustrates the proper disposal workflow.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. gerpac.eu [gerpac.eu]
- 5. chempoint.com [chempoint.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
